molecular formula C10H19NO3 B14130812 Pivaloyl-L-valine CAS No. 32909-50-5

Pivaloyl-L-valine

Cat. No.: B14130812
CAS No.: 32909-50-5
M. Wt: 201.26 g/mol
InChI Key: OXLOTCJAYCHDBD-ZETCQYMHSA-N
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Description

Pivaloyl-L-valine is a derivative of the amino acid L-valine, where the amino group is protected by a pivaloyl group. This compound is often used in organic synthesis and as a chiral selector in various chemical processes. The pivaloyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pivaloyl-L-valine can be synthesized starting from L-valine. The process involves the reaction of L-valine with pivaloyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is purified using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same basic principles as laboratory synthesis. The key steps include the reaction of L-valine with pivaloyl chloride and subsequent purification to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Pivaloyl-L-valine undergoes various chemical reactions, including:

    Substitution Reactions: The pivaloyl group can be substituted under specific conditions, often involving nucleophiles.

    Hydrolysis: The pivaloyl group can be hydrolyzed to yield L-valine and pivalic acid.

    Oxidation and Reduction: While the pivaloyl group itself is relatively stable, the valine moiety can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Pivaloyl Chloride: Used in the initial synthesis of this compound.

    Sodium Hydroxide: Acts as a base in the synthesis process.

    Hydrochloric Acid: Can be used for hydrolysis reactions.

Major Products Formed

    L-Valine: Formed upon hydrolysis of this compound.

    Pivalic Acid: Another product of hydrolysis.

Scientific Research Applications

Pivaloyl-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism by which pivaloyl-L-valine exerts its effects is primarily through steric hindrance provided by the pivaloyl group. This steric effect can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved are typically related to the specific reactions in which this compound is used, such as enzyme-catalyzed processes in biological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pivaloyl-L-valine is unique due to the steric bulk of the pivaloyl group, which provides distinct reactivity and selectivity compared to other amino acid derivatives. This makes it particularly useful in applications requiring high enantiomeric purity and selective reactions.

Properties

CAS No.

32909-50-5

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(2S)-2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid

InChI

InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

OXLOTCJAYCHDBD-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)(C)C

Origin of Product

United States

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